![molecular formula C20H22N2O4S2 B2963162 (Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683237-66-3](/img/structure/B2963162.png)
(Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The InChI code for a similar compound, 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine, is 1S/C9H10N2O2S2/c1-11-7-4-3-6 (15 (2,12)13)5-8 (7)14-9 (11)10/h3-5,10H,1-2H3 . This gives us some insight into the molecular structure of similar compounds.Scientific Research Applications
Synthesis and Electrophysiological Activity
Research into similar sulfonamide compounds has focused on their synthesis and potential as electrophysiological agents. For example, studies have synthesized N-substituted imidazolylbenzamides and benzene-sulfonamides showing potency in vitro comparable to known class III agents, indicating potential applications in cardiac arrhythmia management (Morgan et al., 1990).
Antimicrobial and Antifungal Applications
Another area of interest is the development of compounds with antimicrobial and antifungal properties. Sulfonyl-substituted nitrogen-containing heterocyclic systems, for instance, have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting potential as new antimicrobial agents (Sych et al., 2019).
Anticancer Research
Sulfonamides have also been investigated for their anticancer properties. Derivatives synthesized from indapamide have demonstrated proapoptotic activity on melanoma cell lines, highlighting the potential for these compounds in developing new anticancer therapies (Yılmaz et al., 2015).
Antiepileptic and Pain Management
Zonisamide, a sulfonamide derivative, illustrates the versatility of these compounds in clinical applications. It has been used in treating epilepsy and chronic pain refractory to other treatments, offering a new avenue for managing these conditions (Hasegawa, 2004).
Inhibitory Effects on Enzymes
Further research into sulfonamides has explored their role as enzyme inhibitors. The synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions has led to compounds with potential as histamine H3 receptor antagonists (Greig et al., 2001), while other studies have focused on their inhibitory effects on carbonic anhydrases, critical for various physiological functions (Supuran et al., 1996).
properties
IUPAC Name |
4-butoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-4-5-12-26-15-8-6-14(7-9-15)19(23)21-20-22(2)17-11-10-16(28(3,24)25)13-18(17)27-20/h6-11,13H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIHWPNVFDYBPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

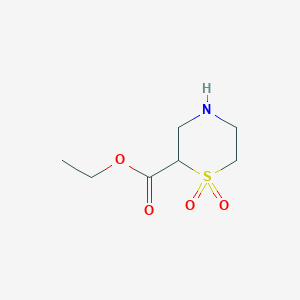
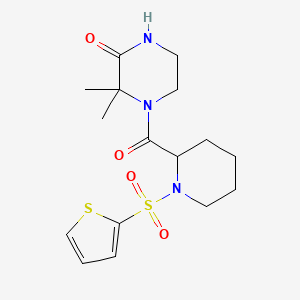
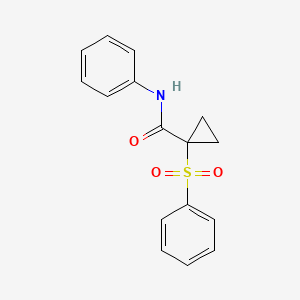
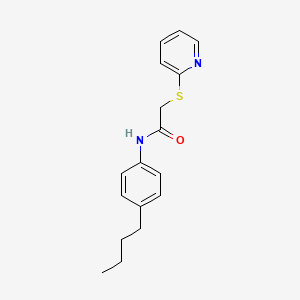
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2963085.png)
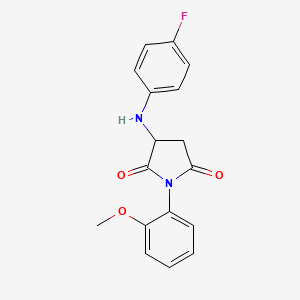
![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-pentyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2963088.png)
![3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2963089.png)


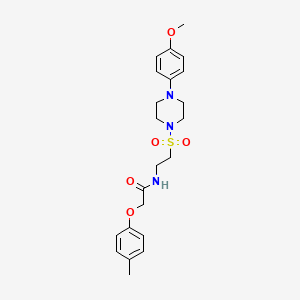

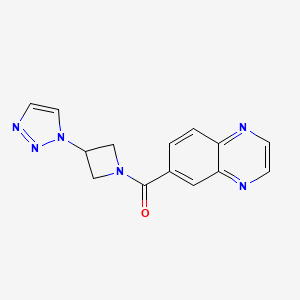
![11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2963102.png)